molecular formula C4H12N2O3 B1667425 Bis-aminooxy-PEG1 CAS No. 93460-33-4

Bis-aminooxy-PEG1

Cat. No. B1667425
CAS RN: 93460-33-4
M. Wt: 136.15 g/mol
InChI Key: ZESQVNWRUDEXNZ-UHFFFAOYSA-N
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Description

Bis-aminooxy-PEG1 is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Synthesis Analysis

Bis-aminooxy-PEG1 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The aminooxy groups can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Molecular Structure Analysis

Bis-aminooxy-PEG1 contains total 20 bond(s); 8 non-H bond(s), 6 rotatable bond(s), 2 hydroxylamine(s) (aliphatic), and 1 ether(s) (aliphatic) .


Chemical Reactions Analysis

The aminooxy groups in Bis-aminooxy-PEG1 can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

Bis-aminooxy-PEG1 has a molecular weight of 136.2 g/mol . It has a molecular formula of C4H12N2O3 . It is a PEG derivative containing two aminooxy groups . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

Protein Stabilization and Therapeutic Applications

Bis-aminooxy-PEG1, through its derivative Bis-Mal-PEG2000, has been instrumental in the field of protein chemistry and therapeutics. Bis-Mal-PEG2000, a bifunctional protein cross-linker, introduces intra-tetrameric cross-links into oxy-HbA (hemoglobin), which only slightly influences the O2 affinity and cooperativity of HbA. Interestingly, this cross-bridging reduces the Bohr effect by about 60%, while retaining the protein's sensitivity to allosteric effectors. Such cross-linking strategies are beneficial for the stabilization of designer low O2 affinity hemoglobins developed through recombinant DNA technology for applications in hemoglobin-based therapeutics (Manjula et al., 2000).

Peptide Synthesis and Functional Conjugation

Bis-aminooxy-PEG1 is significant in the field of peptide synthesis. A novel PEG-based resin utilizing a bis(2-sulfanylethyl)amino variant has enabled the synthesis of large peptide segments, even those up to 50 amino acids long. This has facilitated the first total synthesis of complex peptide structures like a 97-amino-acid long SUMO-1-SEA peptide thioester surrogate. Such advancements contribute significantly to the synthesis and study of functional and reversible peptide conjugates (Boll et al., 2014).

PEGylation and Site-Specific Functionalization

Bis-aminooxy-PEG1 derivatives play a crucial role in the PEGylation of proteins, a process vital for increasing the therapeutic efficacy of protein-based medicines. By exploiting the selective chemistry of cysteine sulfur atoms, bis-alkylation gives rise to a bridge to which PEG is covalently attached. This method ensures the site-specific PEGylation of peptides, proteins, enzymes, and antibody fragments without compromising their tertiary structure or biological activity. The approach is also stoichiometrically efficient, allowing for the recycling of any unreacted protein, making PEGylated biopharmaceuticals more cost-effective (Brocchini et al., 2008).

Gene Delivery Applications

Bis-aminooxy-PEG1 derivatives, specifically oligo-Arg-lipid conjugates, have shown promising results in gene delivery applications. These conjugates facilitate the efficient transfection of genes into cells, even in the presence of serum, showcasing their potential as simple and effective gene delivery tools. This characteristic is especially valuable in medical research and therapeutic applications where gene transfection is a critical step (Furuhata et al., 2005).

Safety And Hazards

Bis-aminooxy-PEG1 is not classified as a hazard . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

Future Directions

Bis-aminooxy-PEG1 is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This suggests potential applications in the development of new drugs and therapies.

properties

IUPAC Name

O-[2-(2-aminooxyethoxy)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O3/c5-8-3-1-7-2-4-9-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQVNWRUDEXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-aminooxy-PEG1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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